BMS-37
Description
Overview of Immune Checkpoint Pathways and Cancer Immunotherapy
Cancer immunotherapy leverages the immune system to identify and eliminate tumor cells. This approach often focuses on immune checkpoint pathways, which are regulatory mechanisms that maintain self-tolerance and modulate the intensity and duration of physiological immune responses. Tumors frequently exploit these checkpoints to evade immune detection and destruction. nih.govguidetopharmacology.orgnih.gov
The Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), constitute a pivotal immune checkpoint axis. PD-1 is an inhibitory receptor primarily expressed on activated T cells, B cells, monocytes, and natural killer (NK) cells. guidetopharmacology.orguni.lu PD-L1, a type I transmembrane protein, is commonly found on tumor cells and other cells within the tumor microenvironment. nih.govnih.gov
The interaction between PD-1 on T cells and PD-L1 on tumor cells delivers an inhibitory signal that suppresses T-lymphocyte activation, proliferation, and cytokine secretion, ultimately leading to T cell apoptosis, anergy, or functional exhaustion. uni.lunih.govguidetoimmunopharmacology.org This mechanism, while crucial for preventing excessive immune responses and maintaining self-tolerance under normal physiological conditions, is co-opted by cancer cells to evade the cytotoxic functions of the immune system, thereby promoting tumor growth and progression. nih.govguidetoimmunopharmacology.org Overexpression of PD-L1 is frequently observed in various cancer types, highlighting its significance in immune evasion.
Monoclonal antibodies (mAbs) targeting the PD-1/PD-L1 axis have achieved remarkable success in cancer therapy, leading to unprecedented clinical outcomes for various malignancies. guidetopharmacology.orgcenmed.com However, mAbs present certain limitations, including high production costs, potential for immune-related adverse events (irAEs), immunogenicity, and restricted tissue penetration, particularly into challenging areas like the central nervous system. americanelements.comjppres.com
Small molecule inhibitors offer a compelling alternative to mAbs due to several potential advantages. These include oral bioavailability, which can improve patient convenience and adherence; lower manufacturing costs; shorter biological half-lives; and potentially better tissue distribution, enabling access to tumors in less accessible sites. guidetopharmacology.orgamericanelements.com The development of small molecules capable of directly disrupting the PD-1/PD-L1 protein-protein interaction is a promising strategy to restore anti-tumor T cell activity and overcome the limitations associated with antibody-based therapies. guidetopharmacology.orgfigshare.com Despite the challenge of targeting the large and relatively flat hydrophobic interface of the PD-1/PD-L1 complex, research into small molecule modulators is actively progressing. figshare.com
Role of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) Axis in Immune Evasion
Historical Context of BMS-37 Discovery and Preclinical Development
Bristol-Myers Squibb (BMS) has played a pioneering role in the discovery and development of small molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint. BMS was among the first to disclose a series of nonpeptidic small molecule compounds designed to interfere with this critical protein-protein interaction. guidetopharmacology.orgflybase.orgharvard.edu
The initial identification of these compounds was facilitated through homogeneous time-resolved fluorescence (HTRF)-based screening assays, which were used to evaluate and rank their ability to inhibit the formation of the PD-1/PD-L1 complex. jppres.comharvard.edu This early work by BMS laid significant groundwork for the subsequent exploration of small molecule immunomodulators. Among the compounds investigated by BMS were BMS-8, this compound, BMS-202, and BMS-242, which demonstrated the capacity to bind to PD-L1 and effectively dissociate the human PD-1/PD-L1 complex in in vitro assays. guidetopharmacology.org
This compound is recognized as a novel small molecule inhibitor of the PD-1/PD-L1 immune checkpoint. cenmed.comwikipedia.orgymilab.comfishersci.com Chemically, this compound is classified as a biphenyl (B1667301) derivative. guidetopharmacology.orgjppres.comharvard.edu Its IUPAC name is N-(2-((2,6-Dimethoxy-4-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)benzyl)amino)ethyl)acetamide. cenmed.com
BMS inhibitors, including this compound, are specifically derived from a (2-methyl-3-biphenylyl)methanol scaffold, which forms a core structural feature for this class of compounds. flybase.org Structural and biophysical studies have elucidated the mechanism of action for these biphenyl derivatives. It has been shown that BMS compounds, including this compound, bind directly to PD-L1. guidetopharmacology.orgjppres.com This binding induces the dimerization of PD-L1, where a single small molecule interacts with two distinct sites within the PD-1 interaction surfaces of both PD-L1 protomers. guidetopharmacology.org This dimerization effectively occludes the PD-1 binding surface on PD-L1, thereby preventing the inhibitory PD-1/PD-L1 interaction. The binding occurs within a deep hydrophobic pocket at the dimer interface of PD-L1.
Preclinical findings have provided insights into the activity and properties of this compound. In studies comparing the toxicity of various BMS compounds, this compound and BMS-242 exhibited higher toxicity compared to later optimized compounds like BMS-1001 and BMS-1166. This compound showed an EC₅₀ value between 3 and 6 μM in toxicity assays. guidetopharmacology.org
Table 1: Comparative Toxicity of Select BMS PD-L1 Inhibitors
| Compound | EC₅₀ (μM) (Toxicity) guidetopharmacology.org |
| This compound | 3-6 |
| BMS-242 | 3-6 |
| BMS-1001 | 33.4 |
| BMS-1166 | 40.5 |
Note: Higher EC₅₀ values indicate lower toxicity.
Table 2: Inhibitory Activity of Select BMS PD-L1 Inhibitors
| Compound | IC₅₀ (μM) (PD-1/PD-L1 complex formation, HTRF assay) |
| BMS-8 | 0.146 |
| BMS-202 | 0.018 |
Note: Lower IC₅₀ values indicate higher potency in inhibiting the PD-1/PD-L1 interaction.
Properties
Molecular Formula |
C27H32N2O4 |
|---|---|
Molecular Weight |
448.563 |
IUPAC Name |
N-(2-((2,6-Dimethoxy-4-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)benzyl)amino)ethyl)acetamide |
InChI |
InChI=1S/C27H32N2O4/c1-19-22(11-8-12-24(19)21-9-6-5-7-10-21)18-33-23-15-26(31-3)25(27(16-23)32-4)17-28-13-14-29-20(2)30/h5-12,15-16,28H,13-14,17-18H2,1-4H3,(H,29,30) |
InChI Key |
OYNIISWIMDFFAF-UHFFFAOYSA-N |
SMILES |
CC(NCCNCC1=C(OC)C=C(OCC2=C(C)C(C3=CC=CC=C3)=CC=C2)C=C1OC)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-37; BMS 37; BMS37 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Bms 37
Cellular Impact of BMS-37 on Immune Cell Function
This compound functions as a small-molecule inhibitor designed to disrupt the interaction between the PD-1 receptor on T-cells and its ligand, PD-L1, which is often expressed on tumor cells. nih.gov This interaction typically delivers an inhibitory signal, leading to T-cell dysfunction and immune evasion by cancer. By interfering with this crucial immune checkpoint, this compound aims to restore the immune system's ability to recognize and eliminate cancerous cells. nih.gov
Restoration of T-Cell Activation and Proliferation in vitro
In vitro studies have demonstrated that this compound effectively binds to PD-L1, leading to the dissociation of the human PD-1/PD-L1 complex. nih.gov This disruption is pivotal in alleviating the exhaustion of T-lymphocytes that is mediated by the PD-1/PD-L1 immune checkpoint. nih.gov
Specifically, in Jurkat T-lymphocyte models, this compound was shown to restore T-cell activation in a dose-dependent manner, particularly when activation was suppressed by soluble PD-L1 (sPD-L1). nih.gov T-cell activation in these experiments was quantified by measuring the activity of luciferase, which served as an indicator of the T-cell receptor (TCR)-mediated induction of an NFAT-responsive promoter. nih.gov These findings highlight this compound's capacity to re-enable T-cell functionality in a controlled laboratory setting.
Table 1: In Vitro Restoration of Jurkat T-Cell Activation by BMS Compounds
| Compound | Effect on sPD-L1-Suppressed T-Cell Activation (Relative Luciferase Activity) | Mechanism | Reference |
| This compound | Dose-dependently restored activation | Dissociates PD-1/PD-L1 complex | nih.gov |
| BMS-1001 | Significantly restored activation | Dissociates PD-1/PD-L1 complex | nih.gov |
| BMS-1166 | Significantly restored activation | Dissociates PD-1/PD-L1 complex | nih.gov |
| DMSO | Control (no restoration) | Solvent | nih.gov |
| Nivolumab | Positive control (restored activation) | Anti-PD-1 antibody | nih.gov |
Note: Data for "Relative Luciferase Activity" for this compound is qualitative (dose-dependently restored) as specific numerical values were not extracted from the provided snippets for this compound's efficacy, only its toxicity EC50 which was excluded per instructions. The table is designed to be "interactive" in a hypothetical digital format.
Modulation of Immunosuppressive Signaling Pathways (Preclinical Cell Models)
The primary mechanism by which this compound modulates immunosuppressive signaling pathways is through its direct interference with the PD-1/PD-L1 axis. nih.gov This pathway represents a critical immune checkpoint that, when engaged, leads to the suppression of T-cell responses. By blocking the interaction between PD-1 and PD-L1, this compound effectively disarms this immunosuppressive signal. nih.gov
Preclinical cell models, including Jurkat T cells and CHO-K1 cells, have been instrumental in characterizing the effects of this compound. nih.gov These models allowed for the observation that this compound, along with other related Bristol-Myers Squibb compounds, binds to human PD-L1 and prevents its interaction with PD-1. nih.gov This targeted modulation of the PD-1/PD-L1 pathway in these cell-based systems underscores its potential to reverse immune suppression and enhance anti-tumor immunity. nih.gov
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Bms 37 and Analogues
Chemical Scaffolds and Core Structures Relevant to BMS-37 (e.g., Substituted Biphenyl (B1667301) Group)
This compound is characterized by a core scaffold that is common among a series of potent small-molecule PD-L1 inhibitors developed by Bristol-Myers Squibb mdpi.com. This foundational structure is primarily based on a substituted biphenyl group, often linked to another aromatic system via a benzyl (B1604629) ether bond nih.govmdpi.com. Specifically, this compound is identified as a derivative of (2-methyl-3-biphenylyl)methanol oncotarget.com.
The broader class of BMS inhibitors, including this compound, commonly features a 2-methyl-3-(phenoxymethyl)-1,1′-biphenyl scaffold acs.org. A key structural characteristic shared by all ligands capable of inducing PD-L1 dimerization is the presence of a biphenyl or biaryl portion connected to an additional aromatic system mdpi.com. Research has demonstrated that, originating from compounds like BMS-1166, the biphenyl group itself represents the minimum fragment necessary to retain activity towards PD-L1 mdpi.com.
Impact of Functional Group Modifications on PD-L1 Binding Affinity and Inhibitory Activity
Functional group modifications on the core biphenyl scaffold of this compound and its analogues significantly influence their PD-L1 binding affinity and inhibitory activity. Direct binding of biphenyl compounds, such as this compound, to PD-L1 has been confirmed through biophysical techniques like Surface Plasmon Resonance (SPR) and ELISA-based assays frontiersin.org.
For the 2-methyl-3-(phenoxymethyl)-1,1′-biphenyl scaffold, specific positions, namely R2, R4, R6, and R7, have been identified as critical pharmacophore elements, where substitutions at these points markedly affect the activity of BMS inhibitors acs.org. Structural optimization efforts have shown that extending the distal phenyl ring with hydrophilic substituents, particularly through an ether bond, or incorporating a (pseudo)symmetric biaryl scaffold, can lead to substantial improvements in binding affinities, with IC50 values reaching as low as 0.6–10 nM for optimized compounds mdpi.com.
Conversely, certain modifications, such as the methylation and amidation of the N-terminal hydroxy and C-terminal carboxyl groups in related peptidomimetics, were found to decrease compound activity, although C-terminal threonine carboxyl group methylation was generally well-tolerated mdpi.com. The design strategy for PD-L1 inhibitors has also evolved, moving from compounds with substitutions on only one side of the biphenyl core (representing a "short" pharmacophore, e.g., BMS-202 and BMS-1166) to more elongated structures that provide enhanced interactions with the PD-L1 surface (an "extended" pharmacophore) tandfonline.com.
Structural Determinants of PD-L1 Dimerization Induction
A defining characteristic of this compound and its related biphenyl-based inhibitors is their ability to induce the dimerization of PD-L1, which is central to their mechanism of action frontiersin.orgnih.govoncotarget.commpg.de. This dimerization event is critical for disrupting the PD-1/PD-L1 interaction.
Crystal structure analyses, including those of PD-L1 in complex with this compound (PDB: 5N2D) and BMS-200 (PDB: 5N2F), reveal that these inhibitors occupy a cylindrical, hydrophobic pocket situated between two human PD-L1 monomers within the dimer interface mdpi.com. A single small-molecule inhibitor molecule stabilizes this dimeric configuration by engaging with two distinct binding sites on PD-L1, specifically within the regions that would normally interact with PD-1 oncotarget.comnih.gov. This interaction involves hydrophobic surfaces that are physiologically crucial for the PD-1/PD-L1 interaction, thereby providing a clear rationale for how these compounds effectively dissociate the pre-formed PD-1/PD-L1 complex oncotarget.com.
Key amino acid residues contributing to the stabilization of the PD-L1 dimer through non-polar interactions include Ile54, Tyr56, Met115, Ala121, and Tyr123 on both PD-L1 monomers frontiersin.org. Additionally, water bridges involving Lys124 have been identified as contributing to this stabilization frontiersin.org. Conformational rearrangements, particularly involving Tyr56 of PD-L1, have been observed upon the binding of inhibitors like BMS-200, highlighting the dynamic nature of the binding event and its role in inducing dimerization mdpi.comuj.edu.pl.
Comparative Analysis of this compound with Other Biphenyl-Based PD-L1 Inhibitors and Analogues
This compound is a member of a prominent series of biphenyl-based PD-L1 inhibitors developed by Bristol-Myers Squibb, which also includes compounds such as BMS-8, BMS-202, BMS-242, BMS-1001, and BMS-1166 mdpi.com. A shared characteristic among these compounds is their ability to induce PD-L1 dimerization as a mechanism to inhibit the PD-1/PD-L1 interaction nih.govoncotarget.commpg.defrontiersin.org.
Comparative studies have revealed varying potencies and binding characteristics among these analogues:
BMS-202 is noted for its high potency, with an IC50 of 18 nM in PD-1/PD-L1 interaction inhibition assays oncotarget.com. Computational docking studies report an idock score of -9.87 kcal/mol for BMS-202, indicating strong binding nih.gov. Its crystal structure with PD-L1 (PDB: 5J89) shows that it induces PD-L1 dimerization oncotarget.comguidetopharmacology.org.
BMS-8 exhibits an IC50 of 146 nM (0.146 µM) and an idock score of -7.7 kcal/mol oncotarget.comnih.gov. Both BMS-202 and BMS-8 adopt comparable conformations and bind to identical pockets within the PD-L1 dimer, leading to structurally similar dimerization mpg.de.
BMS-200 has an reported IC50 of 80 nM nih.gov. It induces conformational changes in PD-L1, specifically the movement of ATyr56, due to its interaction with a 2,3-dihydrobenzo-[b] mdpi.commdpi.comdioxane group mdpi.com.
BMS-1166 is a highly potent inhibitor with an IC50 of 1.4 nM cenmed.comnih.gov. Molecular dynamics simulations indicate that BMS-1166 possesses a more stable binding mode compared to BMS-8 frontiersin.org.
BMS-1001 belongs to a series of inhibitors with IC50 values in the low nanomolar range mdpi.com. All-atom MD simulations have been used to study the dimerization process promoted by BMS-1001 and BMS-1166, demonstrating ligand transition and the formation of a stable dimeric state mdpi.com.
This compound shares a similar binding mode to other reported compounds, positioning itself within the cylindrical, hydrophobic pocket at the PD-L1 dimer interface mdpi.com. Its idock score is -9.16 kcal/mol nih.gov.
A comparative overview of interaction energies from a molecular docking study for several BMS compounds with PD-L1 (PDB ID: 5NIX) is presented below mdpi.com:
| Compound | Interaction Energy (kcal/mol) mdpi.com | IC50 (nM) oncotarget.comnih.govcenmed.comnih.gov |
| BMS-1166 | 76.614 | 1.4 |
| BMS-200 | 70.329 | 80 |
| BMS-1001 | 67.602 | Low nM range |
| This compound | 65.688 | Not directly reported |
| BMS-242 | 65.587 | Not directly reported |
| BMS-202 | 63.355 | 18 |
| BMS-8 | 59.252 | 146 |
Computational Approaches in SAR/SMR Elucidation
Computational approaches have been instrumental in elucidating the SAR and SMR of this compound and its analogues, providing atomic-level insights into their interactions with PD-L1 and the mechanism of dimerization acs.orgfrontiersin.orgnih.gov.
Molecular Docking: This technique is widely employed to predict the binding modes of small molecules within protein active sites and estimate their binding affinities acs.orgnih.gov. For biphenyl-based PD-L1 inhibitors, flexible docking protocols have successfully reproduced near-native binding conformations and demonstrated a strong correlation between predicted ligand-receptor interaction energies and experimental IC50 values acs.org. Docking studies have pinpointed key residues on PD-L1 involved in hydrophobic interactions (Ile54, Tyr56, Val68, Met115, Ala121) and hydrogen bonding (Asp122, Lys124) with these inhibitors mdpi.com.
Molecular Dynamics (MD) Simulations: All-atom MD simulations are crucial for understanding the dynamic aspects of the dimerization process induced by compounds like BMS-1001 and BMS-1166. These simulations can track the ligand's movement and the stabilization of the dimeric form of PD-L1 mdpi.com. MD simulations also assess the conformational stability of the PD-L1 dimer upon ligand binding and reveal the flexibility of PD-L1 when interacting with different ligands frontiersin.org. Metadynamics simulations further contribute by predicting the binding and unbinding pathways of these inhibitors frontiersin.org.
Pharmacophore Modeling: This approach identifies the essential steric and electronic features of a ligand required for optimal interaction with a specific biological target. A pharmacophore model derived from the crystal structure of BMS-1001 bound to human PD-L1 (PDB ID: 5NIU) identified key features including one hydrogen bond donor, three hydrophobic points, and one positive ionizable point as crucial for inhibitor activity mdpi.com.
Quantitative Structure-Activity Relationship (QSAR) Analysis: R-group based QSAR analysis has been applied to suggest specific preferences for pharmacophore elements at various attachment points on the core scaffold, guiding further structural optimization for improved inhibitory activities frontiersin.org.
Preclinical Efficacy and Pharmacodynamic Characterization of Bms 37 in Research Models
In Vitro Biochemical and Biophysical Assays
Various biochemical and biophysical techniques have been employed to assess the direct binding and inhibitory activity of BMS-37 against its target, PD-L1, and its ability to disrupt the PD-1/PD-L1 interaction.
HTRF-based binding assays were instrumental in the initial identification and screening of biphenyl (B1667301) compounds, including this compound, for their ability to inhibit the formation of the PD-1:PD-L1 complex. This assay measures the dissociation of the PD-1/PD-L1 complex. The series of potent small molecules targeting the PD-1/PD-L1 axis, to which this compound belongs, has shown IC50 values ranging from 0.6 nM to 20 µM in HTRF assays. While specific IC50 data for this compound in HTRF assays are not explicitly detailed in the provided search results, its inclusion in this class of compounds indicates its activity in this assay.
Direct binding of biphenyl compounds, such as this compound, to PD-L1 has been effectively demonstrated through Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assays (ELISA). These biophysical techniques confirm the physical interaction between this compound and PD-L1. The binding of biaryl scaffold-based compounds from BMS, which includes this compound, was also confirmed using SPR techniques. ELISA-based assays were used to demonstrate the concentration-dependent inhibitory activity of these compounds in blocking the PD-1/PD-L1 interaction.
Differential Scanning Fluorimetry (DSF) and Microscale Thermophoresis (MST) techniques have been utilized to characterize the binding properties of BMS compounds, including those with a biaryl scaffold like this compound, towards recombinant PD-L1 protein. DSF assays evaluate the thermal stability of a protein upon ligand binding, with an increase in melting temperature (Tm) indicating binding. MST assays determine binding affinities by measuring changes in fluorescence of labeled proteins in response to a temperature gradient. While these methods were applied to BMS compounds, specific numerical data for this compound regarding Tm shifts or binding affinities (KD values) from DSF or MST assays are not provided in the available snippets.
Nuclear Magnetic Resonance (NMR) spectroscopy has provided direct evidence of this compound's interaction with PD-L1 and the conformational changes it induces. Studies involving the titration of PD-L1 with this compound, along with other BMS compounds (BMS-8 and BMS-202), monitored by proton (1H) resonance linewidth in NMR, revealed significant broadening of the narrow resonance peaks of apo-PD-L1 upon compound addition. This broadening indicates a substantial increase in the molecular weight of the complex, suggesting that this compound induces the dimerization of PD-L1 in solution. The molecular weight of the complex, estimated from relaxation time analysis, was around 30 kDa, consistent with compound-induced PD-L1 dimerization. Furthermore, cocrystal structures of this compound (PDB: 5N2D) with PD-L1 have been published, providing detailed insights into its binding interface. These structural studies show that this compound is located within a cylindrical, hydrophobic pocket formed between two human PD-L1 monomers at the dimer interface.
Differential Scanning Fluorimetry (DSF) and Microscale Thermophoresis (MST) for Binding Affinity
In Vitro Cell-Based Functional Assays
Cell-based functional assays are crucial for evaluating the biological activity of this compound in a more physiologically relevant context, particularly its impact on T-cell function.
As a PD-1/PD-L1 immune checkpoint inhibitor, this compound is designed to counteract T-cell exhaustion, a state of T-cell dysfunction characterized by impaired effector function and proliferation due to persistent antigen exposure in chronic infections or cancer. While the general principle is that blockade of the PD-1/PD-L1 pathway can reverse T-cell exhaustion and enhance anti-tumor immunity, specific experimental data demonstrating the direct reversal of T-cell exhaustion by this compound in dedicated reversal assays is not explicitly detailed in the provided search results. However, other BMS compounds, such as BMS-1001 and BMS-1166, have been shown to alleviate the inhibitory effect of soluble PD-L1 on T-cell receptor-mediated activation of T-lymphocytes and attenuate the inhibitory effect of cell surface-associated PD-L1. This compound, being an inhibitor within the same class, is expected to contribute to similar functional outcomes by disrupting the PD-1/PD-L1 interaction.
Immune Cell Co-culture Models (e.g., Enhanced T-cell Killing Activity)
In immune cell co-culture models, the PROTAC molecule this compound-C3 has demonstrated significant activity in enhancing T-cell killing capabilities. Specifically, in a co-culture model involving A375 melanoma cells and T cells, this compound-C3 considerably enhanced the killing ability of T cells. This effect is attributed to its mechanism as a PD-L1 degrader. Pharmacodynamic characterization revealed that this compound-C3 effectively reduced the protein levels of PD-L1 in a dose- and time-dependent manner, suggesting a direct impact on the target protein crucial for immune evasion by tumor cells. wikipedia.org
The small molecule this compound, distinct from the PROTAC degrader, has also been studied for its direct interaction with the PD-1/PD-L1 immune checkpoint. Research has shown that this compound binds directly to PD-L1 and is capable of efficiently dissociating the human PD-1/PD-L1 complex in vitro. oncotarget.com This binding is specific to PD-L1, rather than PD-1. oncotarget.com This ability to disrupt the PD-1/PD-L1 interaction is fundamental to its proposed mechanism of action in alleviating T-cell exhaustion and enhancing T-cell activation. nih.gov
In Vivo Animal Model Studies (Non-Human)
Preclinical studies often utilize in vivo animal models, such as syngeneic and xenograft tumor models, to evaluate the efficacy and immune modulation of therapeutic compounds. These models provide insights into the complex interactions within the tumor microenvironment. nih.govaacrjournals.org
While syngeneic mouse models, which retain a fully competent immune system, are particularly well-suited for studying immunotherapies and cancer-immune cell interactions, and xenograft models allow for the study of human tumor biology in an in vivo setting, specific detailed preclinical efficacy data for this compound or its PROTAC derivative this compound-C3 in syngeneic or xenograft tumor models were not extensively detailed in the provided search results. aacrjournals.orgnih.gov General studies demonstrate the utility of these models for evaluating various anticancer compounds and immune checkpoint inhibitors. nih.govresearchgate.netoup.com However, direct evidence of tumor growth inhibition or regression specifically mediated by this compound or this compound-C3 in these in vivo settings was not found.
The modulation of the immune microenvironment is a critical aspect of cancer immunotherapy, aiming to reverse immunosuppression and promote anti-tumor immune responses. frontiersin.org While the mechanism of action for this compound and this compound-C3 involves targeting PD-L1, which is key to immune evasion within the tumor microenvironment, specific data detailing the direct modulation of the immune microenvironment by this compound or this compound-C3 in animal models were not explicitly provided in the search results. General concepts of immune checkpoint inhibitors and their impact on the tumor microenvironment, such as restoring T-cell anti-tumor functions and altering immune infiltrates, are well-documented. aacrjournals.orgaacrjournals.org However, direct experimental findings on how this compound or this compound-C3 specifically alters the immune cell populations or cytokine profiles within the tumor microenvironment in animal models were not available.
Bms 37 As a Ligand in Targeted Protein Degradation Protac Technology
Rationale for Proteolysis-Targeting Chimera (PROTAC) Development Targeting PD-L1
The programmed cell death-ligand 1 (PD-L1) is a critical immune checkpoint protein expressed on the surface of tumor cells, enabling them to evade immune surveillance by binding to the PD-1 receptor on T cells. This interaction suppresses T-cell effector functions, thereby promoting tumor growth and progression. Traditional immunotherapy strategies often involve blocking the PD-1/PD-L1 pathway using antibodies or small molecule inhibitors to disrupt this interaction. However, these approaches primarily inhibit protein function rather than eliminating the protein itself, often requiring high concentrations to maintain therapeutic effect.
PROTAC technology offers a superior alternative by inducing the degradation of target proteins, leading to their complete and sustained removal from the cell. This "event-driven" mechanism provides several advantages, including the potential for catalytic activity (where a single PROTAC molecule can mediate the degradation of multiple target proteins) and the ability to target "undruggable" proteins that lack accessible binding pockets for traditional inhibitors. The development of PROTACs targeting PD-L1 aims to achieve more robust and long-lasting disruption of the immune checkpoint, thereby enhancing anti-tumor immune responses.
Design and Synthesis of BMS-37-Based PROTAC Molecules
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting these two moieties. For PD-L1 degradation, this compound, a diaryl ether molecule known for its high PD-L1 inhibition activity, was selected as the PD-L1 targeting ligand.
The design of this compound-based PROTACs involves covalently linking this compound to an E3 ubiquitin ligase ligand via a flexible linker. Various E3 ligases can be recruited for PROTAC-mediated degradation, including von Hippel-Lindau (VHL), Mouse double minute 2 homologue (MDM2), Cellular inhibitor of apoptosis (cIAP), and Cereblon (CRBN). Among these, Cereblon (CRBN) has been frequently utilized due to its well-characterized chemical ligands, such as pomalidomide, and established structural insights into its binding modes.
A library of PROTAC compounds incorporating this compound and different linkers has been synthesized and evaluated. For instance, compounds like "21a" and "this compound-C3" have been developed, where this compound serves as the PD-L1 warhead and a CRBN ligand is attached, often via an ethylenediamine (B42938) side chain. The length and chemical composition of the linker are crucial for facilitating the optimal formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.
Mechanisms of PD-L1 Degradation by this compound PROTACs
The mechanism by which this compound-based PROTACs induce PD-L1 degradation leverages the cell's endogenous ubiquitin-proteasome system (UPS). This process involves a series of enzymatic steps that ultimately tag the target protein with ubiquitin chains, marking it for destruction by the proteasome.
E3 Ubiquitin Ligase Recruitment (e.g., Cereblon (CRBN))
Upon entering the cell, the this compound-based PROTAC molecule simultaneously binds to PD-L1 (the protein of interest) and recruits a specific E3 ubiquitin ligase, such as Cereblon (CRBN). This simultaneous binding brings PD-L1 and the E3 ligase into close proximity, forming a transient ternary complex (PD-L1-PROTAC-E3 ligase). The formation of this complex is a critical step, as it enables the E3 ligase to efficiently transfer ubiquitin molecules to the target protein. The selection of the E3 ligase and the design of its binding ligand are crucial for the specificity and efficiency of the PROTAC.
Ubiquitination and Proteasomal Degradation Pathway
Once the ternary complex is formed, the E3 ubiquitin ligase, in conjunction with ubiquitin-activating enzyme E1 and ubiquitin-conjugating enzyme E2, catalyzes the transfer of ubiquitin molecules onto lysine (B10760008) residues of the PD-L1 protein. This process, known as ubiquitination, typically involves the attachment of multiple ubiquitin molecules, forming a polyubiquitin (B1169507) chain. This polyubiquitin tag serves as a signal for the 26S proteasome, a large multi-catalytic protease complex within the cell. The proteasome recognizes the ubiquitinated PD-L1, unfolds it, and then degrades it into small peptides, effectively eliminating the protein from the cell. After the degradation of PD-L1, the PROTAC molecule is released and can be recycled to engage and degrade additional PD-L1 molecules, highlighting the catalytic nature of PROTACs.
In Vitro and In Vivo Evaluation of this compound PROTACs
Extensive in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound-based PROTACs in degrading PD-L1 and enhancing anti-tumor immunity.
Dose- and Time-Dependent PD-L1 Protein Reduction
In vitro experiments, often using Western blot assays and flow cytometry, have demonstrated that this compound-based PROTACs, such as compound 21a and this compound-C3, potently decrease PD-L1 expression in various cancer cell lines. This degradation is observed to be both dose- and time-dependent. For instance, compound 21a has been shown to induce PD-L1 degradation in a proteasome-dependent manner in MC38 cells. Similarly, this compound-C3 and this compound-C1 demonstrated efficient degradation of PD-L1 protein in A375 and B16-F10 cell lines, with effects observed at concentrations as low as 0.3 µmol/L. The degradation was confirmed to be PROTAC-mediated, as the administration of this compound alone, or the CRBN/VHL ligands alone, did not affect PD-L1 expression.
The following table summarizes representative in vitro degradation data for this compound-based PROTACs:
| PROTAC Compound | Cell Line | Concentration (µM) | PD-L1 Reduction | Mechanism | Reference |
| 21a | MC38 | Not specified | Potent decrease | Proteasome-dependent | |
| This compound-C3 | A375 | 0.3 | Efficient degradation | Ubiquitination pathway | |
| This compound-C1 | A375 | 0.3 | Efficient degradation | Ubiquitination pathway | |
| P22 | Hep3B/OS-8/hPD-L1 | 1-10 | 21% at 1 µM, 35% at 10 µM | Lysosome-dependent |
In vivo studies have further validated the efficacy of these PROTACs. Compound 21a significantly reduced PD-L1 protein levels in MC38 xenografts, leading to anti-tumor activity and an increase in CD8+ T-cell infiltration. This demonstrates the potential of this compound-based PROTACs to enhance T-cell killing activity against melanoma and other cancers by effectively downregulating PD-L1 expression.
Enhanced T-Cell Killing Activity in Co-culture Models
PROTACs engineered with this compound as a ligand have demonstrated significant promise in enhancing T-cell mediated anti-tumor responses, particularly in co-culture models. The primary mechanism involves the targeted degradation of Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein often overexpressed on tumor cells, which typically suppresses T-cell activity mrc.ac.uklarvol.com. By degrading PD-L1, these PROTACs can reverse the immunosuppressive state within the tumor microenvironment, thereby improving the cytotoxic capabilities of immune cells against cancer cells mrc.ac.uk.
Research findings highlight the efficacy of this compound-based PROTACs in preclinical settings. For instance, PROTAC molecules derived from this compound, such as this compound-C3 (a CRBN-ligand-based compound), have been shown to be highly effective in degrading PD-L1 mrc.ac.ukcenmed.com. Critically, these this compound-C3 molecules significantly enhanced the ability of T-cells to kill A375 melanoma cells in a co-culture model mrc.ac.ukcenmed.com. This enhanced T-cell killing activity was observed to be superior when compared to the anti-PD-L1 antibody Atezolizumab cenmed.com.
Furthermore, another PROTAC compound, referred to as "compound 21a," which is a derivative based on this compound, was found to potently decrease PD-L1 expression in various cancer cell lines in a proteasome-dependent manner nih.govnih.govlarvol.com. In vivo studies with compound 21a also indicated an increase in the invasion ability of CD8+ T cells and a retardation of tumor growth in MC-38 colon adenocarcinoma xenografts, correlating with the reduction of PD-L1 protein levels larvol.com. These results collectively underscore the potential of synthetic PROTACs utilizing this compound as a ligand to serve as a novel therapeutic strategy for tumor immunotherapy, particularly in cancers like melanoma mrc.ac.ukcenmed.com.
The following table summarizes key research findings regarding this compound-based PROTACs and their impact on T-cell killing activity in co-culture models:
| PROTAC Derivative (this compound-based) | Target Protein Degraded | Cell Line(s) in Co-culture Model | Observed Effect on T-cell Activity | Comparative Efficacy | Source |
| This compound-C3 | PD-L1 | A375 (melanoma) cells with T-cells | Improved T-cell killing ability | Superior to Atezolizumab anti-PD-L1 antibody | mrc.ac.ukcenmed.com |
| Compound 21a | PD-L1 | MC-38 (colon adenocarcinoma) cells with CD8+ T-cells | Increased CD8+ T-cell invasion and retarded tumor growth (in vivo context relevant to T-cell function) | Not directly compared in co-culture, but demonstrated potent effects | larvol.com |
Advanced Research Methodologies and Analytical Techniques Applied to Bms 37
X-Ray Crystallography for Complex Structure Determination
X-ray crystallography is a powerful analytical technique employed to determine the three-dimensional atomic and molecular structure of crystalline materials, including complex biological macromolecules and their interactions with small molecules nih.govresearchgate.net. This method involves directing X-rays at a single crystal, and by analyzing the resulting diffraction pattern, researchers can meticulously work out the distances and angles between atoms, thereby revealing the material's structure at an atomic or molecular level nih.govresearchgate.net. For BMS-37, X-ray crystallography has been instrumental in providing direct visual evidence of its binding to target proteins.
The elucidation of co-crystal structures of this compound with human PD-L1 has been a cornerstone in understanding its inhibitory mechanism. Specifically, co-crystal structures of this compound (referred to as compound 31 in some studies) in complex with PD-L1 (Protein Data Bank (PDB) ID: 5N2D) have been published, revealing critical details of the PD-L1 binding interface . These structures demonstrate that this compound is strategically positioned within a cylindrical, hydrophobic pocket formed between two human PD-L1 monomers at their dimer interface .
A significant finding from these structural studies is that BMS compounds, including this compound, induce the dimerization of PD-L1 bioinformation.net. For instance, the crystal structure of the PD-L1/BMS-202 complex (a related BMS compound) further supports this observation, indicating that BMS-202 actively promotes PD-L1 dimerization bioinformation.net. The asymmetric unit within these crystals typically contains two molecules of PD-L1 organized into a dimer, a configuration consistent with the dimerization induced by the small molecule inhibitors bioinformation.net. This induced dimerization is crucial as it renders PD-L1 non-competent for forming a complex with PD-1, thereby blocking the PD-1/PD-L1 interaction.
Advanced NMR Spectroscopy for Ligand-Protein Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to monitor the direct binding of small molecules to their target proteins and to characterize ligand-protein interactions in solution bioinformation.net. For this compound and related compounds, advanced NMR methodologies have provided dynamic insights into their interactions with PD-L1.
Researchers have utilized binary titrations, often employing the "SAR-by-NMR" (Structure-Activity Relationship by NMR) approach, to study these interactions bioinformation.net. This method relies on observing chemical shift perturbations in 2D 1H-15N Heteronuclear Multiple Quantum Coherence (HMQC) spectra of 15N-labeled proteins upon interaction with tested ligands bioinformation.net. Studies involving the titration of PD-L1 with BMS-8, this compound, BMS-202, and BMS-242 have shown significant broadening of 1H resonance linewidths bioinformation.net. This broadening is indicative of a substantial increase in the molecular weight of the complex, consistent with the induction of PD-L1 dimerization or oligomerization upon binding of the BMS compounds bioinformation.net. Furthermore, NMR-based Antagonist Induced Dissociation Assay (AIDA) has been employed to evaluate the ability of compounds like BMS-202 to disrupt the preformed PD-1/PD-L1 complex, by monitoring the broadening of resonance signals associated with increased relaxation time of higher molecular weight entities bioinformation.net.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling techniques play an increasingly prominent role in life sciences, complementing experimental approaches by providing theoretical insights into molecular behavior and interactions. These methods are particularly valuable for understanding the intricate binding and dimerization processes of biphenyl-based inhibitors like this compound with PD-L1. They enable the study of systems ranging from a few hundred atoms in quantum mechanical (QM) calculations to thousands of atoms in classical molecular dynamics (MD) simulations.
Molecular docking simulations are widely used to predict the most favored binding sites of small molecules to target proteins. For this compound and other PD-L1 inhibitors, docking studies have been crucial in identifying potential binding poses within the PD-L1 dimeric structure. These simulations often precede molecular dynamics (MD) simulations, which are then used to further elucidate the dynamic interactions and stability of the resulting protein-ligand complexes over time.
MD simulations have been extensively applied to investigate the interaction mechanisms between BMS molecules and the PD-L1 dimer. These studies have consistently shown that BMS small molecules bind tightly within a hydrophobic pocket of the PD-L1 dimer, identifying key residues such as Ile-54, Tyr-56, Met-115, Ala-121, and Tyr-123 as critical for these interactions. Flexible docking protocols have demonstrated their capability to accurately reproduce near-native binding conformations of BMS inhibitors, including this compound, with root mean square deviations (RMSDs) of less than 2.2 Å between docked and crystal structures. Computational approaches, particularly MD simulations, are considered an almost unique tool for understanding the unexpected dimerization process of PD-L1 induced by these small molecules, shedding light on the relationship between inhibitory activities and dimer stability.
Quantum chemical calculations are non-empirical methods that determine the electronic state of a given molecular structure, offering a deeper understanding of molecular interactions. The Fragment Molecular Orbital (FMO) method is a particularly advantageous quantum chemical approach for large molecular systems like proteins, as it can perform high-speed and high-precision calculations by partitioning the system into smaller fragments. This method provides valuable data, including inter-fragment interaction energies (IFIEs), also known as pair interaction energies (PIEs), and their energy components, which quantify the strength and nature of interactions between different parts of the molecule and its binding partners.
For the this compound/PD-L1 complex, FMO results have identified specific strong interactions. In the this compound/PD-L1 complex, FMO analysis detected 10 strong interactions with PD-L1, involving 9 distinct residues and one water molecule. The residues identified as significantly interacting with this compound include T20 (from chain A of PD-L1), Y56 (from chains A and B), M115 (from chains A and B), D122 (from chains A and B), E58 (from chain B), and Q66 (from chain B). A water molecule, HOH227, was also found to be involved in these strong interactions. These FMO findings align with previously reported interaction data, providing a detailed quantitative understanding of the molecular forces at play.
| Residue | Chain | Interaction Type (from FMO) |
| T20 | A | Attractive interaction |
| Y56 | A | Attractive interaction |
| M115 | A | Attractive interaction |
| D122 | A | Attractive interaction |
| Y56 | B | Attractive interaction |
| E58 | B | Attractive interaction |
| Q66 | B | Attractive interaction |
| M115 | B | Attractive interaction |
| D122 | B | Attractive interaction |
| HOH227 | - | Attractive interaction |
Molecular Docking and Dynamics Simulations for Binding Pose and Dimerization
Flow Cytometry and Western Blot for Cellular and Molecular Analysis
Flow cytometry and Western blot are fundamental techniques in cellular and molecular biology, extensively used to analyze the effects of chemical compounds like this compound on cellular processes and protein expression.
Flow cytometry is a laser-based technology that allows for the rapid analysis of single cells or particles as they flow in a fluid stream. It is commonly employed to measure various cellular parameters, including cellular DNA content, cell cycle progression, and apoptosis (programmed cell death). In the context of PD-L1 research, flow cytometry has been used to assess basal PD-L1 membrane expression on different cell lines and to evaluate changes in PD-L1 expression levels in tumor tissues following treatment. For instance, it has been used to confirm the surface expression of proteins like PD-1 and PD-L1 in established cell lines.
Western blot analysis, also known as protein immunoblotting, is a widely used laboratory technique for the detection and quantification of specific proteins in a sample. It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. This technique has been crucial for measuring the expression levels of various proteins, including PD-L1, and assessing the phosphorylation status of key kinases involved in signaling pathways. For example, Western blot has been used to analyze protein levels related to cell proliferation, migration, and apoptosis, providing insights into the molecular mechanisms by which this compound and similar compounds exert their effects. It has also confirmed total protein expression and changes in PD-L1 levels in response to treatment.
Considerations for Resistance Mechanisms Relevant to Bms 37 S Therapeutic Class
Strategies for Overcoming Resistance within the Context of Small Molecule PD-L1 Inhibition (Preclinical Research)
Resistance to immune checkpoint inhibitors (ICIs) targeting the PD-1/PD-L1 pathway is a complex challenge driven by intricate genetic and epigenetic interactions between immune cells and tumor cells mdpi.com. In the context of small molecule PD-L1 inhibition, preclinical research is actively exploring various strategies to overcome both primary and acquired resistance. These approaches often focus on combination therapies and targeting alternative pathways to enhance anti-tumor immunity.
One promising strategy involves modulating the immunosuppressive tumor microenvironment (TME). Preclinical studies have investigated targeting immunosuppressive cytokines such as transforming growth factor-beta (TGF-β), chemokine ligand 12 (CXCL12), and interleukin-17A (IL-17A) mdpi.comfrontiersin.org. For example, inhibiting TGF-β signaling has been shown to make tumor cells more susceptible to ICIs frontiersin.org. Furthermore, strategies aimed at decreasing myeloid-derived suppressor cell (MDSC) populations and tumor-associated macrophages (TAMs) within the TME are being explored to overcome ICI resistance by increasing effector T cell and natural killer (NK) cell infiltration mdpi.commdpi.com.
Combination therapies with other targeted agents represent another significant area of preclinical investigation. For instance, Toll-like receptor 9 (TLR9) agonists have demonstrated the ability to overcome resistance induced by JAK1/2 knockout in preclinical models, mediated by NK and CD8+ T cells mdpi.com. Inhibitors of the AXL receptor, which is often upregulated in ICI-resistant tumors, are being studied in combination with ICIs nih.gov. Similarly, PARP inhibitors (PARPi) are thought to overcome ICI resistance by enhancing the number of tumor neoantigens and the tumor mutational burden (TMB), with preclinical evidence showing that combining PARPi with PD-L1 blockade can resensitize cells to T-cell killing nih.gov. MEK inhibitors, when combined with ICIs in preclinical models, have also shown additional activity over individual drugs, leading to further inhibition of tumor growth and even complete responses in some cases nih.gov.
Beyond these, novel targets and approaches are under investigation. This includes targeting the interaction between PD-L2 and its binding partner, repulsive guidance molecule b (RGMb), which could address microbiome-dependent resistance to PD-1 pathway inhibitors mdpi.com. The potential of delivering immune-activating cytokines directly to the immunosuppressive TME, such as through anti-PD-L1/IL-15 fusion proteins, is also being explored to overcome PD-L1 blockade resistance and boost anti-tumor immunity mdpi.com. Modulating the gut microbiome is another avenue being investigated to overcome resistance in non-responders to immunotherapy mdpi.commdpi.com.
Future Research Directions and Translational Potential of Bms 37 Studies Preclinical Focus
Design of Next-Generation PD-L1 Modulators Based on the BMS-37 Scaffold
The this compound scaffold, characterized by a substituted biphenyl (B1667301) group linked to an aromatic ring via a benzyl (B1604629) ether bond, serves as a foundational structure for developing potent small-molecule inhibitors of the PD-1/PD-L1 axis. nih.gov this compound itself (compound 31) binds to PD-L1 within a cylindrical, hydrophobic pocket between two human PD-L1 monomers, inducing PD-L1 dimerization and thereby disrupting its interaction with PD-1. nih.govfrontiersin.orgnih.gov
Exploration of Combination Strategies with Other Preclinical Therapeutic Modalities
Given its role as a PD-L1 modulator, the this compound scaffold holds significant potential for integration into various preclinical combination strategies to enhance anti-tumor efficacy. The general principle of combining immune checkpoint inhibitors, including PD-1/PD-L1 blockade, with other therapeutic modalities is a major focus in cancer immunotherapy research. purdue.edunih.gov
While direct preclinical studies of this compound in combination with a wide range of other agents are still emerging, the compound's mechanism of action suggests its utility in such approaches. For instance, the scaffold has been successfully utilized in the design of Proteolysis-Targeting Chimeras (PROTACs), which represent a novel combination strategy. frontiersin.orgnih.govnih.govmdpi.com This involves combining the PD-L1 targeting capability of this compound with an E3 ubiquitin ligase recruiter to induce targeted degradation of PD-L1, rather than just blocking its interaction with PD-1. frontiersin.orgnih.govmdpi.comacs.org This approach has shown promise in enhancing T-cell killing activity against melanoma and reducing PD-L1 protein levels in various malignant cell lines. frontiersin.orgnih.govnih.govacs.org
Future preclinical investigations could explore combinations of this compound or its derivatives with:
Other Immune Checkpoint Inhibitors: Synergistic effects might be achieved by combining PD-L1 modulation with inhibitors of other checkpoints like CTLA-4, which operate at different stages of T cell activation. nih.gov
Chemotherapy or Targeted Therapies: Combining small-molecule PD-L1 modulators with conventional chemotherapy or targeted agents could potentially overcome resistance mechanisms and enhance anti-tumor responses by modulating the tumor microenvironment and increasing antigen presentation. jcancer.orgbiochempeg.com
Oncolytic Viruses or Adoptive Cell Therapies: this compound's ability to restore T-cell function could complement therapies that directly introduce or activate immune cells, potentially improving their infiltration and persistence within tumors.
Application of this compound Scaffold in Novel Targeted Degradation Systems (Beyond PD-L1)
A significant advancement in the utility of the this compound scaffold lies in its application within targeted protein degradation (TPD) systems, specifically Proteolysis-Targeting Chimeras (PROTACs). frontiersin.orgnih.govnih.govmdpi.comacs.org In this context, this compound serves as the ligand that binds to and recruits PD-L1, bringing it into proximity with an E3 ubiquitin ligase. frontiersin.orgnih.govmdpi.com
A notable example is this compound-C3, a PROTAC molecule that combines this compound with a Cereblon (CRBN) E3 ligase ligand. frontiersin.orgnih.govacs.org This chimera has demonstrated its ability to induce PD-L1 degradation via the ubiquitin-proteasome pathway in a dose- and time-dependent manner. nih.gov Preclinical studies have shown that this compound-C3 significantly enhances the killing ability of T cells and reduces PD-L1 protein levels in various molecular tests. frontiersin.orgnih.gov It also inhibited the growth of A375 and B16-F10 cells, with IC50 values of 8.07 ± 1.82 μM and 14.02 ± 0.29 μM, respectively. nih.gov
While current research predominantly focuses on PD-L1 degradation using the this compound scaffold, the success in this area opens avenues for its application in degrading other disease-relevant proteins. The modular nature of PROTAC technology allows for the interchangeability of the target-binding ligand. Therefore, the structural insights and chemical motifs within the this compound scaffold that confer high-affinity binding could potentially be adapted or modified to target novel proteins for degradation beyond PD-L1. This would involve identifying new E3 ligase recruiters and optimizing linkers to facilitate the degradation of other challenging targets implicated in cancer or other diseases.
Role of Academic-Industrial Collaboration in Advancing this compound Research
Academic-industrial collaboration has been, and continues to be, critical in advancing research on this compound and related compounds. Bristol-Myers Squibb initially developed and patented a series of small-molecule inhibitors, including this compound, that target the PD-1/PD-L1 axis. nih.govoncotarget.com Subsequent detailed characterization of these compounds, including their binding mechanisms and structural insights, has often involved close collaboration between industry and academic research groups. nih.govoncotarget.comfrontiersin.orgnih.gov
These partnerships are vital for bridging the translational gap between basic scientific discoveries and their clinical application. technologynetworks.com Academic institutions contribute cutting-edge research, diverse scientific expertise, and the freedom to explore novel ideas, while industry partners provide resources, drug discovery platforms, and a focus on product development and clinical translation. technologynetworks.comemerald.commdpi.com
Examples of such collaborations include:
Joint Research and Development: Academic groups have been instrumental in elucidating the structural basis of BMS compounds' interaction with PD-L1, demonstrating their ability to induce PD-L1 dimerization and disrupt the PD-1/PD-L1 complex. nih.govfrontiersin.orgnih.gov This fundamental understanding is crucial for rational drug design.
Talent Development: Companies like Bristol Myers Squibb engage in partnerships with universities, such as the University of Birmingham through its Centre for Doctoral Training (CDT) scheme, to train future scientists and engineers. emerald.com These programs foster long-term research interactions and support the development of new therapeutic agents. emerald.com
Strategic Alliances: Organizations like Cancer Research UK's Cancer Research Horizons actively promote and facilitate collaborations between academia and industry, with BMS being a key partner in these efforts to accelerate scientific breakthroughs in cancer treatment. technologynetworks.com
This synergistic relationship ensures that novel compounds like this compound are not only discovered but also thoroughly characterized, optimized, and ultimately translated into potential therapeutic modalities, including next-generation modulators and targeted degradation systems. purdue.edutechnologynetworks.commdpi.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
